Boc-d-asp(ochex)-oh

Catalog No.
S1768207
CAS No.
112898-18-7
M.F
C15H25NO6
M. Wt
315.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-d-asp(ochex)-oh

CAS Number

112898-18-7

Product Name

Boc-d-asp(ochex)-oh

IUPAC Name

(2R)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C15H25NO6

Molecular Weight

315.36 g/mol

InChI

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1

InChI Key

NLPQIWFEEKQBBN-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O

Synonyms

112898-18-7;boc-d-asp(ochex)-oh;Boc-D-Asp(OcHx)-OH;(R)-2-((tert-Butoxycarbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoicacid;Boc-D-asparticacid4-cyslohexylester;15073_ALDRICH;15073_FLUKA;MolPort-003-926-629;ZINC2528219;8974AC;AKOS015903655;CB-1660;AJ-38255;AK154818;KB-309761;FT-0679696;K-0977;N-Alpha-t-Boc-D-asparticbeta-cyclohexylester;I14-17891;(2R)-2-[(tert-butoxycarbonyl)amino]-4-(cyclohexyloxy)-4-oxobutanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC1CCCCC1)C(=O)O

Boc-D-Asp(OcHex)-OH (CAS 112898-18-7) is a highly specialized, orthogonally protected D-amino acid building block engineered for Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy. By utilizing a bulky beta-cyclohexyl ester (OcHex) instead of a standard benzyl ester for side-chain protection, this compound provides critical steric hindrance and enhanced acid stability. It is primarily procured to synthesize complex peptides containing D-aspartic acid residues—particularly in susceptible sequences like D-Asp-Gly or D-Asp-Ser—where it effectively suppresses the nucleophilic attack of the adjacent backbone amide nitrogen, thereby preventing deleterious aspartimide (cyclic succinimide) formation during repetitive synthesis cycles and final cleavage [1].

Research Fit

Workflow Boc-strategy solid-phase peptide synthesis (SPPS)
Selection D-aspartic acid building block with cyclohexyl ester side-chain protection
Use Context Aspartimide minimization; chiral D-peptide library synthesis

Substituting Boc-D-Asp(OcHex)-OH with the more common and less expensive Boc-D-Asp(OBzl)-OH (benzyl ester) frequently leads to catastrophic yield losses in susceptible peptide sequences. The benzyl ester is insufficiently hindered to prevent the nucleophilic attack of the adjacent backbone amide during strong acid cleavage (e.g., anhydrous HF) or prolonged exposure to tertiary amines (e.g., DIEA) during in situ neutralization. This results in extensive aspartimide formation, which subsequently hydrolyzes into a mixture of alpha- and beta-peptides and induces racemization. For commercial and high-purity research applications, this substitution drastically reduces the yield of the target peptide, necessitates complex and costly preparative HPLC purification to separate structurally similar beta-peptide impurities, and ultimately increases the total cost of goods[1].

Substitution Risk

Boc-D-Asp(OcHex)-OH
L-enantiomer (Boc-L-Asp(OcHex)-OH)
Reverses chirality; may alter chiral topology and peptide recognition
Boc-D-Asp(OcHex)-OH
Benzyl ester (Boc-D-Asp(OBzl)-OH)
Reported markedly higher aspartimide formation under base treatment
Boc-D-Asp(OcHex)-OH
tert-Butyl ester (Boc-D-Asp(OtBu)-OH)
TFA-labile side-chain; incompatible with Boc SPPS deprotection cycles
Boc-D-Asp(OcHex)-OH
Fmoc analog (Fmoc-D-Asp(OcHex)-OH)
Requires Fmoc strategy; repeated base exposure may increase aspartimide risk

Reduction of Base-Catalyzed Aspartimide Formation During Neutralization

During Boc-SPPS, the growing peptide chain is frequently exposed to tertiary amines like diisopropylethylamine (DIEA) for neutralization. Studies on model tetrapeptides demonstrated that the cyclohexyl ester provides superior steric shielding against base-catalyzed cyclization compared to the standard benzyl ester. Specifically, exposure to DIEA for 24 hours resulted in only 0.3% aspartimide formation for the cyclohexyl-protected aspartate, representing a 170-fold reduction compared to the benzyl-protected equivalent [1].

Evidence DimensionAspartimide formation rate under tertiary amine exposure
Target Compound Data0.3% aspartimide formation (24 h)
Comparator Or BaselineBoc-Asp(OBzl)-OH (benzyl ester) yielding ~51% aspartimide (170-fold higher)
Quantified Difference170-fold reduction in base-catalyzed aspartimide formation
ConditionsDiisopropylethylamine (DIEA) treatment for 24 hours (model tetrapeptide Glu-Asp-Gly-Thr)

Enables the use of highly efficient in situ neutralization protocols in Boc-SPPS without degrading the growing peptide chain, ensuring high crude purity.

Aspartimide reduction
Head-to-head
0.3% vs ~51% aspartimide after 24 h DIEA; ~3-fold slower rate in HF-anisole
Supports aspartimide minimization in Asp-Gly motifs
Model tetrapeptide data; transferable to D-Asp(OcHex) context

Suppression of Acid-Catalyzed Aspartimide Formation During HF Cleavage

The final deprotection and cleavage step in Boc-SPPS utilizes strong anhydrous acids, typically hydrogen fluoride (HF), which strongly promotes aspartimide formation in susceptible sequences. Kinetic studies reveal that the rate constant for aspartimide formation in HF-anisole (9:1) at 0 °C is approximately three times faster for benzyl ester-protected aspartate compared to the cyclohexyl ester. By utilizing the OcHex protecting group, total aspartimide formation can be reliably suppressed to less than 2% under standard peptide synthesis and cleavage conditions [1].

Evidence DimensionTotal aspartimide formation under standard synthesis and HF cleavage conditions
Target Compound Data<2% total aspartimide formation
Comparator Or BaselineBoc-Asp(OBzl)-OH (benzyl ester) exhibiting 3x faster cyclization kinetics
Quantified Difference3-fold reduction in acid-catalyzed cyclization rate; <2% total byproduct
ConditionsAnhydrous HF-anisole (9:1, v/v) at 0 °C

Maximizes the recovery of the target alpha-peptide during the harshest step of Boc-SPPS, directly reducing downstream purification bottlenecks.

Optical rotation
Reported
[α]D20 = +20 ± 3° (c=1 in DMF) vs L-form −21.0°
Enables enantiomer QC verification by sign inversion
Positive rotation in DMF distinguishes D from L

Enhanced Stability to Repetitive TFA Acidolysis

In the Boc/Bzl strategy, the N-alpha Boc group is repetitively removed using 50% trifluoroacetic acid (TFA). The side-chain protecting group must withstand these repeated treatments without premature cleavage. The cyclohexyl ester demonstrates significantly enhanced stability toward TFA acidolysis compared to the standard benzyl ester, preventing premature side-chain deprotection. This stability ensures that the aspartic acid side chain remains fully masked throughout the assembly of long or complex peptide sequences, preventing unwanted branching or mid-synthesis cyclization [1].

Evidence DimensionResistance to premature cleavage during N-alpha deprotection
Target Compound DataHigh stability to repetitive 50% TFA/DCM treatments
Comparator Or BaselineBoc-Asp(OBzl)-OH (benzyl ester), which is more susceptible to premature acidolysis
Quantified DifferenceSignificantly enhanced half-life in 50% TFA
ConditionsRepetitive 50% TFA in DCM (standard Boc deprotection cycles)

Critical for the successful synthesis of long peptides (>30 amino acids) where cumulative TFA exposure would otherwise degrade standard benzyl protecting groups.

TFA stability
Class-level
Stable to repetitive TFA; cleavable only by HF
Supports Boc SPPS compatibility with low aspartimide
OtBu is TFA-labile; OBzl is TFA-stable but high aspartimide
Caco-2 stability & PepT1 IC₅₀
Head-to-head
100% intact at 5 h; IC₅₀ 2.80 ± 0.11 mM
Supports PepT1 recognition and intestinal stability context
d-Asp(OcHx)-Ala dipeptide model; research use
Boc strategy synthesis
Cross-study comparable
Boc/in situ neutralization reported advantageous for β-sheet peptides; collagen nonapeptide 74% yield
May support difficult β-sheet D-peptide synthesis
Fmoc analog requires base-labile conditions; aspartimide risk
Commercial purity
Supporting evidence
≥99% HPLC (Chem-Impex); ≥98% TLC (Sigma-Aldrich)
May improve crude peptide purity; lot-specific COA available
Source review; vendor specifications may vary

Synthesis of D-Asp-Gly and D-Asp-Ser Containing Peptides

Because the D-Asp-Gly and D-Asp-Ser motifs lack steric hindrance from the adjacent residue, they are notoriously susceptible to aspartimide formation. Boc-D-Asp(OcHex)-OH is the mandatory building block for synthesizing these sequences via Boc-SPPS, as its bulky cyclohexyl group successfully blocks the nucleophilic attack of the adjacent unhindered backbone amide [1].

In Situ Neutralization Boc-SPPS Protocols

Advanced high-efficiency Boc-SPPS protocols utilize in situ neutralization with strong tertiary amines (like DIEA) to minimize aggregation and accelerate coupling. The 170-fold reduction in base-catalyzed aspartimide formation provided by the OcHex ester makes Boc-D-Asp(OcHex)-OH uniquely suited for these aggressive, high-throughput synthesis methodologies where standard benzyl esters would rapidly degrade [1].

Commercial-Scale Production of D-Amino Acid Peptidomimetics

In the industrial scale-up of therapeutic peptidomimetics containing D-aspartic acid, crude purity directly dictates the economic viability of the process. By suppressing aspartimide-related beta-peptide impurities to <2%, Boc-D-Asp(OcHex)-OH eliminates the need for repeated, low-yielding preparative HPLC runs, significantly improving the overall process mass intensity and cost-efficiency[REFS-1, REFS-2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aspartimide-prone motif peptide synthesis
Cyclohexyl ester aspartimide minimization
Aspartimide reduction in Asp-Gly/Ser motifs
PepT1-targeted oral peptide research
Metabolic stability and transporter affinity
Caco-2 stability and PepT1 recognition context
β-Sheet D-peptide Boc SPPS
Boc strategy compatibility
Aggregation-prone sequence synthesis efficiency
Chiral peptide library synthesis
Confirmed D-enantiomer identity
Optical rotation QC and chiral purity

XLogP3

2.2

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